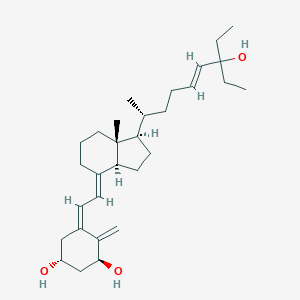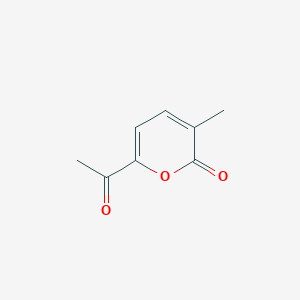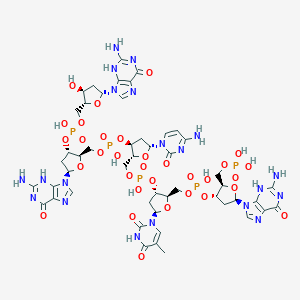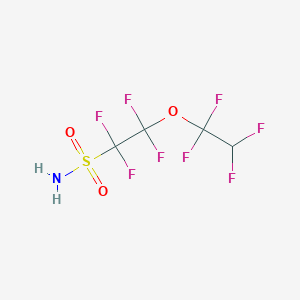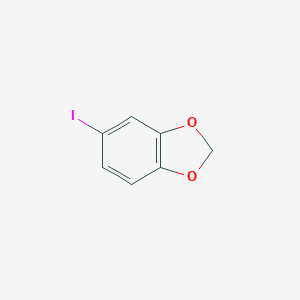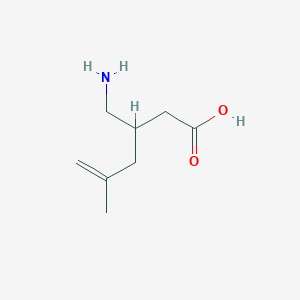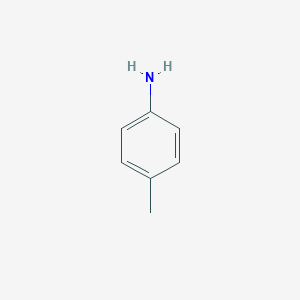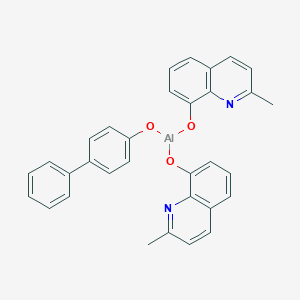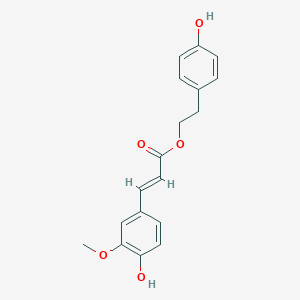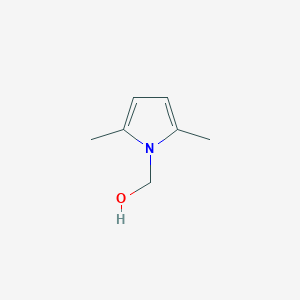
2,5-Dimethyl-1H-pyrrole-1-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1H-pyrrole-1-methanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a pyrrole derivative that has been synthesized through various methods and has been studied extensively for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2,5-Dimethyl-1H-pyrrole-1-methanol is not fully understood. However, it has been suggested that its antifungal and antibacterial properties may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,5-Dimethyl-1H-pyrrole-1-methanol. However, it has been shown to exhibit low toxicity and has been used in various lab experiments without adverse effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2,5-Dimethyl-1H-pyrrole-1-methanol in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limited solubility in water may pose a challenge in certain experiments.
Future Directions
There are several potential future directions for the study of 2,5-Dimethyl-1H-pyrrole-1-methanol. One area of research could focus on the development of new antimicrobial agents utilizing this compound. Additionally, further studies could investigate its potential use in the synthesis of novel materials or as a catalyst in chemical reactions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
2,5-Dimethyl-1H-pyrrole-1-methanol can be synthesized through various methods, including the reaction of 2,5-dimethylpyrrole with formaldehyde and subsequent reduction of the resulting imine. Another method involves the reaction of 2,5-dimethylpyrrole with paraformaldehyde and sodium borohydride. The synthesis of this compound has been well-established and has been utilized in various scientific research studies.
Scientific Research Applications
2,5-Dimethyl-1H-pyrrole-1-methanol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use in the synthesis of novel materials, such as polymers and nanoparticles.
properties
CAS RN |
143756-01-8 |
|---|---|
Product Name |
2,5-Dimethyl-1H-pyrrole-1-methanol |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2,5-dimethylpyrrol-1-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-6-3-4-7(2)8(6)5-9/h3-4,9H,5H2,1-2H3 |
InChI Key |
VATOEEOLJAVXDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CO)C |
Canonical SMILES |
CC1=CC=C(N1CO)C |
synonyms |
1H-Pyrrole-1-methanol,2,5-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



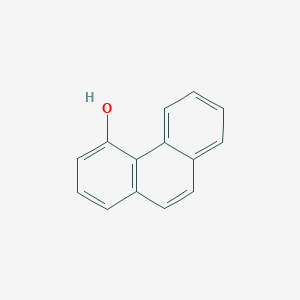
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
